molecular formula C16H18N2O4S B2877665 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline CAS No. 736948-90-6

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline

Cat. No.: B2877665
CAS No.: 736948-90-6
M. Wt: 334.39
InChI Key: OPDRFNOUUAEXNH-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline is an organic compound that features a morpholine ring, a sulfonyl group, and a phenoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-2-phenoxyaniline typically involves the reaction of 2-phenoxyaniline with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2-Phenoxyaniline+Morpholine-4-sulfonyl chlorideThis compound+HCl\text{2-Phenoxyaniline} + \text{Morpholine-4-sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Phenoxyaniline+Morpholine-4-sulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-2-phenoxyaniline has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a morpholine ring, sulfonyl group, and phenoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c17-15-12-14(23(19,20)18-8-10-21-11-9-18)6-7-16(15)22-13-4-2-1-3-5-13/h1-7,12H,8-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRFNOUUAEXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332744
Record name 5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837058
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

736948-90-6
Record name 5-morpholin-4-ylsulfonyl-2-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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